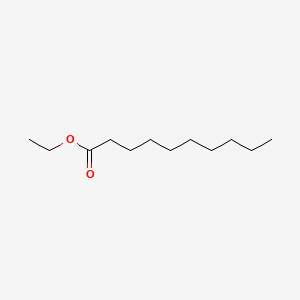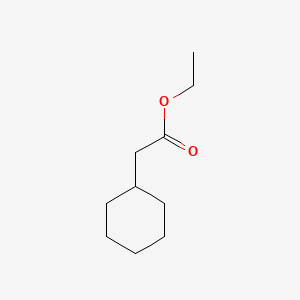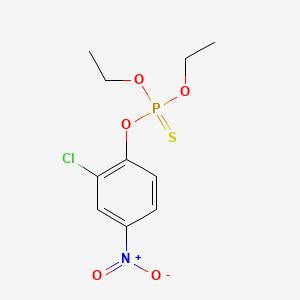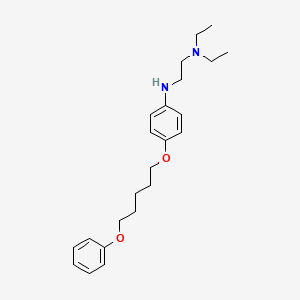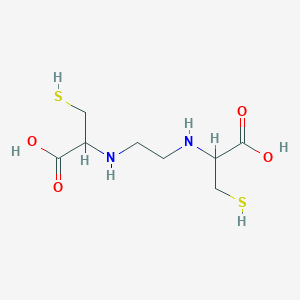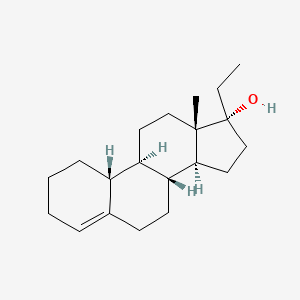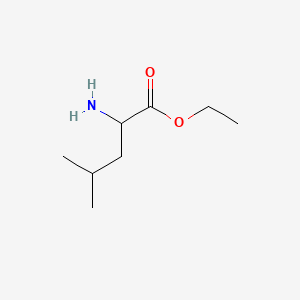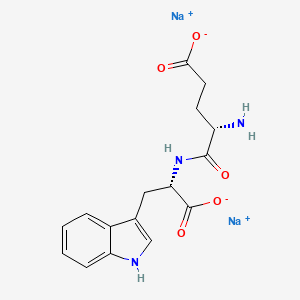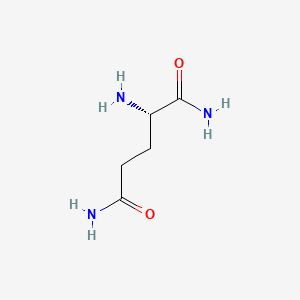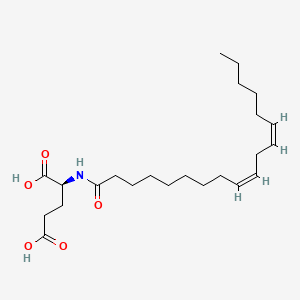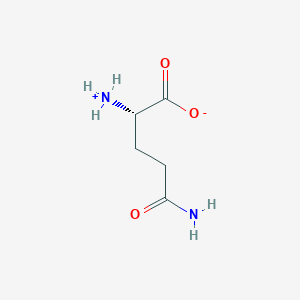![molecular formula C20H30INO3 B1671723 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide CAS No. 129109-88-2](/img/structure/B1671723.png)
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Troventol,” also known by its chemical name Ipratropium bromide , is a bronchodilator used to treat respiratory conditions. It helps widen the airways, allowing better airflow to the lungs during inhalation. Specifically, it is employed in cases where breathing becomes difficult due to conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Aplicaciones Científicas De Investigación
Clinical Use: Ipratropium bromide is widely used in the treatment of COPD and asthma.
Chemistry: It serves as a valuable tool for studying bronchial reactivity and cholinergic pathways.
Biology: Researchers explore its effects on airway smooth muscle and mucus secretion.
Medicine: It is administered via inhalation to manage acute bronchospasms.
Industry: Ipratropium bromide is a key component in inhalers and nebulizers.
Safety and Hazards
Métodos De Preparación
Análisis De Reacciones Químicas
Ipratropium bromide undergoes various chemical reactions:
Quaternization: The initial synthesis involves quaternization of atropine with isopropyl bromide.
Bronchodilation Mechanism: It acts as an anticholinergic agent, blocking acetylcholine receptors on bronchial smooth muscle cells, leading to bronchodilation.
Common Reagents: Isopropyl bromide, atropine, and hydrochloric acid.
Major Products: The main product is ipratropium bromide itself, which inhibits bronchoconstriction.
Mecanismo De Acción
Anticholinergic Effect: By blocking muscarinic acetylcholine receptors, it reduces bronchial tone and inhibits mucus secretion.
Local Action: Its bronchodilatory effect occurs primarily at the site of administration (local rather than systemic).
Targets: Muscarinic receptors on bronchial smooth muscle cells.
Pathways: Inhibition of the phospholipase C pathway and reduction in intracellular calcium levels.
Comparación Con Compuestos Similares
Uniqueness: Ipratropium bromide’s specificity for bronchial smooth muscle makes it distinct.
Similar Compounds: Other bronchodilators include albuterol, tiotropium, and aclidinium bromide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "4-phenyl-2-butanone", "2-bromo-2-methylpropane", "Sodium hydride", "Methanol", "Triethylamine", "8-azabicyclo[3.2.1]octan-3-one", "Hydroxymethyl chloride", "Sodium bicarbonate", "Iodine" ], "Reaction": [ "Step 1: Synthesize 2-(Hydroxymethyl)-2-phenylbutan-1-ol by reacting 4-phenyl-2-butanone with hydroxymethyl chloride in the presence of sodium bicarbonate.", "Step 2: React 2-(Hydroxymethyl)-2-phenylbutan-1-ol with 2-bromo-2-methylpropane in the presence of sodium hydride to obtain 3-(2-(hydroxymethyl)-2-phenylbutanoyloxy)-2-methylpropane.", "Step 3: React 3-(2-(hydroxymethyl)-2-phenylbutanoyloxy)-2-methylpropane with triethylamine and 8-azabicyclo[3.2.1]octan-3-one to obtain 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octane.", "Step 4: Finally, react 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octane with iodine to obtain 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide." ] } | |
Número CAS |
129109-88-2 |
Fórmula molecular |
C20H30INO3 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate;iodide |
InChI |
InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?; |
Clave InChI |
PIQNXFBDPDECGD-DGPRCEOPSA-M |
SMILES isomérico |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.[I-] |
SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |
SMILES canónico |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
hydroxymethylphenylbutyric acid iodomethylate tropine ester troventol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



